N-Acetyl-glutamylsulfamethoxazole
Description
The compound N-Acetyl-glutamylsulfamethoxazole (often referred to as N4-Acetylsulfamethoxazole in pharmacopeial literature) is a derivative of sulfamethoxazole, a sulfonamide antibiotic. Its systematic IUPAC name is N-(4-(((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide, with the molecular formula C₁₂H₁₃N₃O₄S and a molecular weight of 295.31 g/mol . It is structurally characterized by the acetylation of the N4-amino group of sulfamethoxazole, which alters its pharmacokinetic properties, including solubility and metabolic stability. This compound is primarily recognized as Sulfamethoxazole Related Compound A in pharmaceutical quality control, serving as a reference standard for impurity profiling .
Properties
CAS No. |
72756-69-5 |
|---|---|
Molecular Formula |
C17H20N4O7S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S)-2-[N-acetyl-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C17H20N4O7S/c1-10-9-16(19-28-10)20-29(26,27)13-5-3-12(4-6-13)21(11(2)22)14(17(24)25)7-8-15(18)23/h3-6,9,14H,7-8H2,1-2H3,(H2,18,23)(H,19,20)(H,24,25)/t14-/m0/s1 |
InChI Key |
DMSYWUMJYPNFOY-AWEZNQCLSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(C(CCC(=O)N)C(=O)O)C(=O)C |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N([C@@H](CCC(=O)N)C(=O)O)C(=O)C |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(C(CCC(=O)N)C(=O)O)C(=O)C |
Other CAS No. |
72756-69-5 |
Synonyms |
N-acetyl-glutamylsulfamethoxazole N-AGSM |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular distinctions between N4-Acetylsulfamethoxazole and related sulfonamide compounds:
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability: N4-Acetylsulfamethoxazole is a known metabolite of sulfamethoxazole, formed via hepatic acetylation. Unlike the parent drug, it lacks antibacterial activity due to the blocked N4-amino group, which is critical for binding to dihydropteroate synthase . In contrast, Sulfamethoxazole N4-Glucoside is a water-soluble metabolite excreted renally, reducing systemic toxicity .
- The glucoside derivative, however, exhibits higher aqueous solubility .
- Regulatory Significance: N4-Acetylsulfamethoxazole is classified as a "Related Compound A" in USP monographs, with acceptance criteria ≤0.3% in drug formulations, ensuring product safety .
Analytical Differentiation
- Spectroscopic Identification : Sulfamethoxazole and its derivatives are distinguishable via infrared (IR) spectroscopy. For example, the acetyl group in N4-Acetylsulfamethoxazole produces a distinct carbonyl (C=O) stretch at ~1680 cm⁻¹, absent in the parent compound .
- Chromatographic Behavior : Reverse-phase HPLC methods separate these compounds based on polarity. N4-Acetylsulfamethoxazole elutes later than sulfamethoxazole due to increased hydrophobicity .
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